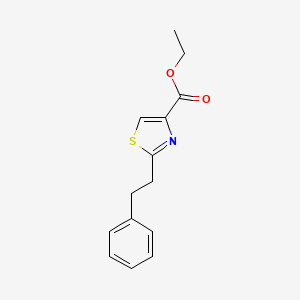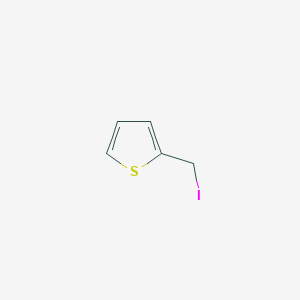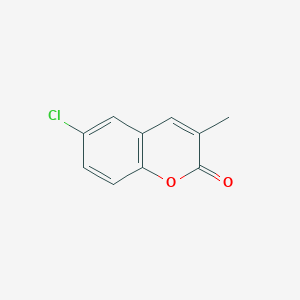
6-Chloro-3-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methyl-2H-chromen-2-one typically involves the chlorination of 3-methyl-2H-chromen-2-one. One common method includes the reaction of 3-methyl-2H-chromen-2-one with thionyl chloride in the presence of a catalyst. The reaction is carried out under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the 6th position .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
化学反应分析
Types of Reactions: 6-Chloro-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
6-Chloro-3-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anticoagulant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, optical brighteners, and perfumes
作用机制
The mechanism of action of 6-Chloro-3-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division.
Pathways Involved: It can modulate signaling pathways related to inflammation and apoptosis, contributing to its anti-inflammatory and anticancer effects.
相似化合物的比较
6-Chloro-3-methyl-2H-chromen-2-one can be compared with other coumarin derivatives:
6-Methyl-2H-chromen-2-one: Lacks the chlorine atom, resulting in different biological activities.
6-Bromo-3-methyl-2H-chromen-2-one: The bromine atom can enhance certain properties, such as antimicrobial activity.
3-Methyl-2H-chromen-2-one: The absence of halogen atoms makes it less reactive in certain chemical reactions
属性
分子式 |
C10H7ClO2 |
|---|---|
分子量 |
194.61 g/mol |
IUPAC 名称 |
6-chloro-3-methylchromen-2-one |
InChI |
InChI=1S/C10H7ClO2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3 |
InChI 键 |
WBTXNHQYWCVKKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=CC(=C2)Cl)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


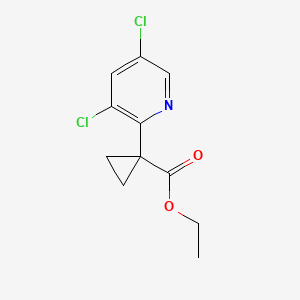
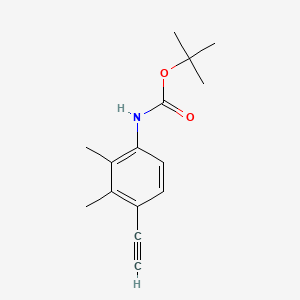
![5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B13683237.png)
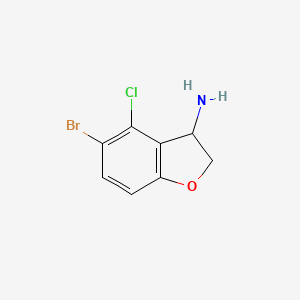
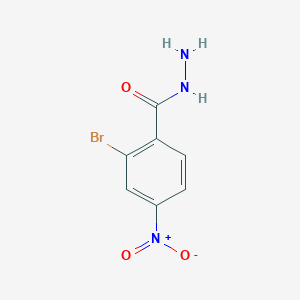
![1-[4-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13683257.png)
![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13683259.png)
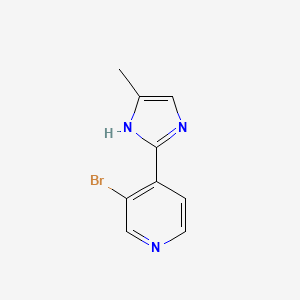
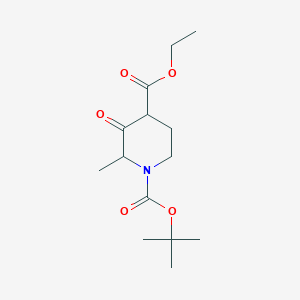
![7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683272.png)
![2,3,4-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13683279.png)
